

"Antifungal agent 61" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 61*

Cat. No.: *B12392001*

[Get Quote](#)

In-Depth Technical Guide to Antifungal Agent 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 61, also designated as Compound 38, is a novel synthetic molecule identified as a potent inhibitor of the phytopathogenic fungus *Valsa mali*, the causative agent of apple *Valsa* canker. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity based on available scientific literature.

Chemical Structure and Properties

Antifungal agent 61 is a heterocycle-substituted α -methylene- γ -butyrolactone derivative. Its chemical identity is established by the following identifiers:

- IUPAC Name: 4-({[5-oxo-4-[(E)-3-phenylprop-2-en-1-ylidene]tetrahydrofuran-2-yl]}methyl)thiomorpholine 1,1-dioxide
- CAS Number: 2982657-98-5
- Molecular Formula: $C_{20}H_{16}O_2S$
- Molecular Weight: 320.40 g/mol

Chemical Structure:

Caption: Workflow of the proposed antifungal mechanism of action of **Antifungal Agent 61** on *Valsa mali*.


Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antifungal agent 61**.

Synthesis Protocol

A detailed protocol for the synthesis of **Antifungal agent 61** (Compound 38) and its analogs has been described in the scientific literature. The general scheme involves a multi-step synthesis starting from commercially available reagents.

General Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Antifungal Agent 61**.

Detailed Steps:

The synthesis involves the following key transformations:

- Synthesis of α -methylene- γ -butyrolactone core: This is typically achieved through a series of reactions involving esterification, cyclization, and introduction of the exocyclic double bond.
- Introduction of the phenylallylidene group: An aldol condensation reaction between the α -methylene- γ -butyrolactone intermediate and cinnamaldehyde.
- Coupling with thiomorpholine 1,1-dioxide: A nucleophilic substitution reaction to attach the thiomorpholine 1,1-dioxide moiety.

Note: For the precise reagents, reaction conditions, and purification methods, it is imperative to consult the original research articles.

Antifungal Susceptibility Testing

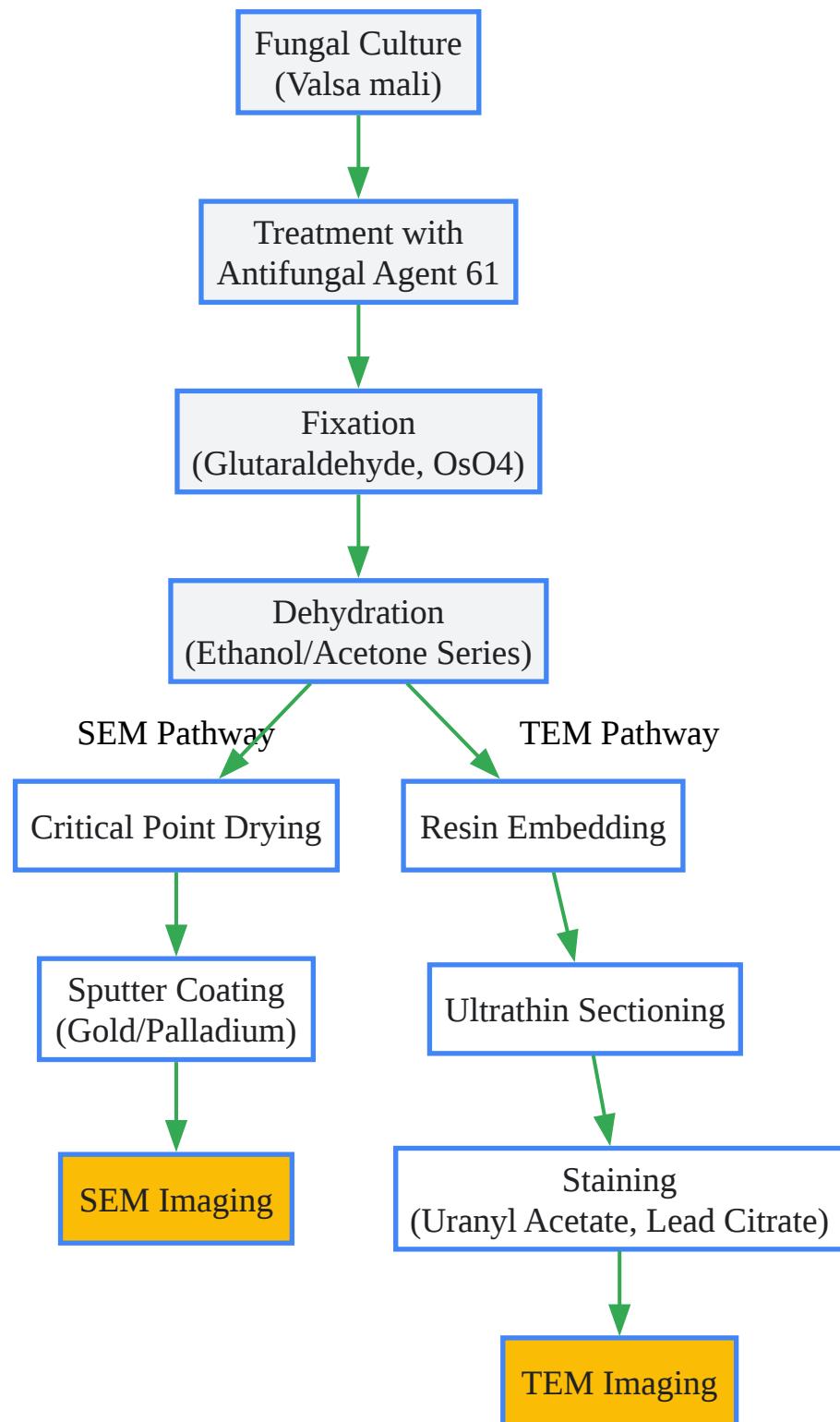
The in vitro antifungal activity of **Antifungal agent 61** against filamentous fungi like *Valsa mali* can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. [\[1\]](#)[\[2\]](#)[\[3\]](#) Protocol Overview:

- Inoculum Preparation:
 - Fungal cultures are grown on a suitable medium (e.g., Potato Dextrose Agar) to induce sporulation.
 - Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
 - The conidial suspension is adjusted to a standardized concentration (e.g., 0.4×10^4 to 5×10^4 CFU/mL) using a spectrophotometer or hemocytometer. [\[4\]](#)
- Drug Dilution:
 - A stock solution of **Antifungal agent 61** is prepared in a suitable solvent (e.g., DMSO).
 - Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
- Inoculation and Incubation:
 - Each well is inoculated with the standardized fungal suspension.
 - The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
- Endpoint Determination:
 - The Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC₅₀) is determined visually or spectrophotometrically by assessing the inhibition of fungal growth compared to a drug-free control.

Morphological and Ultrastructural Analysis

The effects of **Antifungal agent 61** on the morphology and ultrastructure of fungal cells can be visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

5.3.1. Scanning Electron Microscopy (SEM) Protocol


- Sample Preparation:
 - Fungal mycelia are grown on a suitable medium and then treated with **Antifungal agent 61** at a specific concentration (e.g., EC₅₀).
 - The mycelia are fixed with a primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours. [5] * The samples are then washed with buffer and post-fixed with a secondary fixative (e.g., 1% osmium tetroxide). [5]
- 2. Dehydration:
 - The fixed samples are dehydrated through a graded series of ethanol or acetone concentrations (e.g., 30%, 50%, 70%, 90%, 100%). [6][7]
- 3. Drying and Coating:
 - The dehydrated samples are critical-point dried to prevent structural collapse.
 - The dried samples are mounted on stubs and coated with a thin layer of a conductive metal (e.g., gold or gold-palladium) using a sputter coater. [6]
- 4. Imaging:
 - The coated samples are then observed under a scanning electron microscope.

5.3.2. Transmission Electron Microscopy (TEM) Protocol

- Sample Preparation and Fixation:
 - Similar to SEM preparation, fungal mycelia are treated with the antifungal agent and then fixed using glutaraldehyde and osmium tetroxide. [8]
- 2. Dehydration and Embedding:
 - The fixed samples are dehydrated through a graded ethanol or acetone series.
 - The dehydrated samples are infiltrated with a transitional solvent (e.g., propylene oxide) and then embedded in a resin (e.g., Epon or Spurr's resin). [8]
- 3. Sectioning:

- The resin blocks are trimmed, and ultrathin sections (60-90 nm) are cut using an ultramicrotome equipped with a diamond knife. [8]4. Staining and Imaging:
- The ultrathin sections are collected on copper grids and stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast. [8] * The stained sections are then examined under a transmission electron microscope.

Experimental Workflow for Morphological Analysis:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SEM and TEM analysis of fungal morphology after treatment.

Conclusion

Antifungal agent 61 (Compound 38) represents a promising lead compound for the development of novel fungicides, particularly for the control of *Valsa mali*. Its unique chemical structure and multi-faceted mechanism of action, involving the disruption of fungal cellular integrity, warrant further investigation. Future research should focus on elucidating its broader spectrum of activity against other pathogenic fungi, determining its *in vivo* efficacy, and conducting detailed toxicological studies. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ggits.org [ggits.org]
- 2. njccwei.com [njccwei.com]
- 3. intertekinform.com [intertekinform.com]
- 4. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntnu.edu [ntnu.edu]
- To cite this document: BenchChem. ["Antifungal agent 61" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392001#antifungal-agent-61-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com